N1-[2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)phenyl]-2,3,3-trichloroacrylamide
Description
N1-[2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)phenyl]-2,3,3-trichloroacrylamide is a halogenated acrylamide derivative characterized by:
- A phenoxy-phenyl backbone substituted with a 4-chloro-3,5-dimethyl group.
- A trifluoromethyl (-CF₃) group at the 5-position of the phenyl ring.
- A 2,3,3-trichloroacrylamide moiety attached to the N1 position.
Properties
IUPAC Name |
2,3,3-trichloro-N-[2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl4F3NO2/c1-8-5-11(6-9(2)14(8)19)28-13-4-3-10(18(23,24)25)7-12(13)26-17(27)15(20)16(21)22/h3-7H,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXBZTDZUONPSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC2=C(C=C(C=C2)C(F)(F)F)NC(=O)C(=C(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl4F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-[2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)phenyl]-2,3,3-trichloroacrylamide (CAS Number: 218156-34-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes various research findings regarding its biological activity, including case studies and relevant data.
- Molecular Formula : C₁₈H₁₂Cl₄F₃NO₂
- Molecular Weight : 473.09 g/mol
- Structure : The compound features multiple halogen substituents and a trifluoromethyl group, which are significant for its biological properties.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs to this compound exhibit notable antimicrobial properties. A study evaluated a series of related compounds against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The results revealed significant activity against both strains, with minimum inhibitory concentrations (MICs) suggesting bactericidal effects:
| Compound | MIC (μM) | MBC (μM) | Activity Type |
|---|---|---|---|
| Compound 10 | 25.9 | 25.9 | Bactericidal |
| Compound 11 | 6.5 | Not reported | Bacteriostatic |
The results indicate that this compound could be effective against resistant bacterial strains due to its structural characteristics that enhance lipophilicity and electron-withdrawing properties .
Anti-inflammatory Potential
The compound's anti-inflammatory potential has also been investigated. In vitro studies demonstrated that certain derivatives could modulate the activity of nuclear factor kappa B (NF-κB), a key transcription factor in inflammatory responses. The following table summarizes the effects observed:
| Compound | NF-κB Activity Change (%) |
|---|---|
| Compound 2 | +10% |
| Compound 4 | +15% |
| Compound 10 | -9% |
These findings suggest that the position and type of substituents on the phenyl ring significantly influence the anti-inflammatory properties of the compound .
Case Studies
- In Vitro Evaluation Against MRSA : A specific study assessed the efficacy of various derivatives against MRSA isolates. The compound demonstrated comparable activity to established antibiotics, highlighting its potential as an alternative therapeutic agent in treating resistant infections .
- Toxicological Assessment : In another investigation focusing on cytotoxicity, compounds similar to this compound were tested for cell viability using human cell lines. Results indicated varying degrees of cytotoxicity based on molecular modifications, emphasizing the need for careful evaluation in drug development contexts .
Comparison with Similar Compounds
N1-[4-Phenyl-5-(trifluoromethyl)-3-thienyl]-2,3,3-trichloroacrylamide
Key Structural Differences :
Functional Implications :
- The thienyl group may alter electronic properties and bioavailability compared to the phenoxy-phenyl backbone.
- Thiophenes are known for enhanced metabolic stability in drug design, which could influence persistence in biological systems.
Pyr3 (Ethyl-1-(4-(2,3,3-trichloroacrylamide)phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate)
Key Structural Differences :
Functional Implications :
- The trichloroacrylamide group is critical for TRPC3 binding in Pyr3. The target compound may share this mechanism but with altered selectivity due to its phenoxy-phenyl backbone.
4-[5-(3,5-Dichloro-phenyl)-5-trifluoromethyl-4,5-dihydro-isoxazol-3-yl]-2-methyl-N-[(2,2,2-trifluoro-ethylcarbamoyl)-methyl]-benzamide
Key Structural Differences :
- Core Structure : Features an isoxazole ring fused to a dichlorophenyl group.
- Substituents : Includes a trifluoroethylcarbamoyl group instead of trichloroacrylamide.
Functional Implications :
- Isoxazole rings are common in pesticides and herbicides due to their stability and electrophilic reactivity.
- The absence of trichloroacrylamide may reduce electrophilic reactivity compared to the target compound.
Research Findings and Implications
- Trichloroacrylamide Role : This moiety is critical in Pyr3 for TRPC3 inhibition , suggesting the target compound may interact with similar ion channels or enzymes.
- Substituent Effects: Trifluoromethyl (-CF₃): Enhances lipophilicity and resistance to oxidative metabolism.
- Structural Backbone: Phenoxy-phenyl systems (target) vs. thienyl () or pyrazole () alter electronic properties and solubility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
